molecular formula C7H6BrClO B13901632 2-Bromo-5-chloro-3-methylphenol

2-Bromo-5-chloro-3-methylphenol

Cat. No.: B13901632
M. Wt: 221.48 g/mol
InChI Key: USFSLYCURVAMEX-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-methylphenol (CAS 2092417-16-6) is an aromatic organic compound with the molecular formula C 7 H 6 BrClO and a molecular weight of 221.48 g/mol . This trisubstituted phenol serves as a versatile chemical building block, particularly in nucleophilic aromatic substitution reactions. Its structure, featuring electron-withdrawing halogen substituents, can facilitate further functionalization under specific conditions, making it a valuable intermediate in organic and medicinal chemistry research for the synthesis of more complex molecules . The compound is intended for research applications in chemical synthesis and as a potential pharmaceutical intermediate. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrClO

Molecular Weight

221.48 g/mol

IUPAC Name

2-bromo-5-chloro-3-methylphenol

InChI

InChI=1S/C7H6BrClO/c1-4-2-5(9)3-6(10)7(4)8/h2-3,10H,1H3

InChI Key

USFSLYCURVAMEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)O)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 Chloro 3 Methylphenol

Retrosynthetic Analysis and Precursor Identification

The strategic disassembly of the target molecule, 2-Bromo-5-chloro-3-methylphenol, reveals several potential synthetic pathways. The key challenge lies in the regioselective introduction of the bromine and chlorine atoms onto the 3-methylphenol (m-cresol) skeleton.

Approaches from Methylphenols and Halogenated Cresols

The most direct retrosynthetic approach begins with readily available methylphenols, specifically 3-methylphenol (m-cresol). The synthesis would then involve the sequential halogenation of the aromatic ring. However, the directing effects of the hydroxyl and methyl groups must be carefully considered to achieve the desired 2-bromo-5-chloro substitution pattern. The hydroxyl group is a strongly activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. chemistrysteps.comfiveable.me This presents a challenge in achieving the desired meta-relationship between the chlorine and the hydroxyl group.

Alternatively, starting from a pre-halogenated cresol (B1669610), such as 5-chloro-3-methylphenol or 2-bromo-3-methylphenol (B1266947), simplifies the synthesis to a single halogenation step. For instance, the synthesis of 2-chloro-m-cresol is challenging because the direct chlorination of m-cresol (B1676322) primarily yields the 4-chloro-3-methylphenol (B1668792) isomer. wikipedia.org A historical method to overcome this involves a multi-step process starting with a para-selective nitration, followed by conversion to a diazonium salt and a Sandmeyer reaction to introduce the chlorine at the 2-position. wikipedia.org Similarly, synthesizing 2-bromo-5-methylphenol (B88109) can be achieved through the bromination of m-cresol or via a Sandmeyer reaction of 6-amino-m-cresol. chemicalbook.com

A practical, one-pot C-H activation/borylation/oxidation sequence has been developed for producing 3,5-disubstituted phenols. nih.gov This method allows for the preparation of 3-bromo-5-methylphenol (B1280546) from 3-bromotoluene (B146084) in high yield on a multigram scale. nih.gov

Direct Halogenation Strategies

Direct halogenation of a suitable precursor is a common and often efficient method for introducing halogen atoms onto an aromatic ring. The success of this strategy hinges on the ability to control the regioselectivity of the reaction.

Bromination Protocols for Chlorinated Methylphenols

The bromination of 5-chloro-3-methylphenol is a direct route to this compound. The hydroxyl and methyl groups will direct the incoming electrophile (bromine) to the ortho and para positions. Since the para position to the hydroxyl group is already occupied by the chlorine atom, the bromination is expected to occur at one of the ortho positions. The steric hindrance from the adjacent methyl group would likely favor bromination at the 2-position.

Common brominating agents include bromine (Br₂) in the presence of a Lewis acid catalyst or N-bromosuccinimide (NBS). The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield of the desired isomer. For instance, the bromination of p-cresol (B1678582) can be carried out using bromine or bromine chloride in chlorobenzene (B131634) under a slight negative pressure at room temperature. google.com

Chlorination Protocols for Brominated Methylphenols

Conversely, the chlorination of a brominated methylphenol, such as 2-bromo-3-methylphenol or 4-bromo-3-methylphenol, can also yield the target compound. The existing substituents on the ring will direct the incoming chlorine atom. In the case of 2-bromo-3-methylphenol, the hydroxyl group directs ortho and para, and the methyl and bromo groups also influence the position of chlorination. The hydroxyl group's strong activating and directing effect is paramount. chemistrysteps.comfiveable.me

Chlorination can be achieved using various reagents, including chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS). The choice of chlorinating agent and reaction conditions can influence the regioselectivity of the reaction. For example, it has been shown that less abundant chlorine species like chlorine monoxide (Cl₂O) and molecular chlorine (Cl₂) can influence the kinetics of chlorination, especially under specific pH and chloride concentration conditions. ethz.ch

Regioselective Control in Halogenation Reactions

Achieving the desired regiochemistry in the halogenation of substituted phenols is a critical aspect of the synthesis. The directing effects of the substituents on the aromatic ring play a crucial role. The hydroxyl group is a powerful ortho-, para-director due to its ability to stabilize the intermediate carbocation through resonance. chemistrysteps.comfiveable.me The methyl group is also an ortho-, para-director, albeit weaker than the hydroxyl group. libretexts.org Halogens, while deactivating the ring towards electrophilic substitution through their inductive effect, are also ortho-, para-directors due to resonance. libretexts.orglibretexts.org

The relative reactivity of different positions on the aromatic ring is influenced by a combination of electronic and steric factors. For instance, in radical chlorination, the reactivity of hydrogen atoms generally follows the order of tertiary > secondary > primary. libretexts.org While this applies to radical reactions, the principles of substituent effects in electrophilic aromatic substitution are key for ionic halogenation. The reactivity selectivity principle suggests that less reactive reagents, like bromine, are often more selective than more reactive reagents like chlorine. youtube.com This can be exploited to favor the formation of a specific isomer. youtube.comyoutube.com

Recent advances have focused on developing catalytic methods to achieve high regioselectivity. For example, ammonium (B1175870) salt-catalyzed ortho-selective chlorination of phenols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) has been reported. scientificupdate.com This method demonstrates good functional group tolerability and can be performed on a gram scale. scientificupdate.com Such catalytic approaches offer a promising avenue for the efficient and selective synthesis of polysubstituted phenols like this compound.

Influence of Activating and Deactivating Groups

The substituents already present on a benzene (B151609) ring profoundly affect the rate and orientation of subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.comegpat.com Groups that increase the rate of reaction compared to benzene are termed "activating groups," while those that decrease the rate are "deactivating groups." masterorganicchemistry.com This influence is primarily governed by the interplay of inductive and resonance effects.

The hydroxyl (-OH) group of a phenol (B47542) is a powerful activating group. libretexts.orgquora.com Through resonance, the lone pairs on the oxygen atom are delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions. quora.comassets-servd.host This enhanced nucleophilicity makes the ring highly susceptible to attack by electrophiles. byjus.com Consequently, reactions like halogenation on phenols can often proceed without a Lewis acid catalyst, which is typically required for less activated aromatic rings. shaalaa.compearson.comdoubtnut.com

Conversely, halogens like chlorine and bromine are generally considered deactivating groups. masterorganicchemistry.com While they possess lone pairs that can be donated via resonance, their strong electronegativity leads to a powerful electron-withdrawing inductive effect (σ-acceptance), which outweighs the resonance donation. masterorganicchemistry.comlibretexts.org This withdrawal of electron density makes the aromatic ring less reactive towards electrophiles. libretexts.org The methyl group (-CH₃) is a moderately activating group, donating electron density primarily through an inductive effect and hyperconjugation. libretexts.org

In the context of synthesizing this compound from a substituted phenol precursor, the combined electronic effects of the existing hydroxyl, chloro, and methyl groups will direct the position of the incoming bromine atom. The strongly activating hydroxyl group will be the dominant directing influence.

Stereoelectronic Effects on Substitution Patterns

Stereoelectronic effects, which encompass both steric and electronic factors, are crucial in determining the regioselectivity of electrophilic aromatic substitution. researchgate.net The powerful activating and ortho, para-directing nature of the hydroxyl group means that electrophiles will preferentially attack the positions ortho and para to it. byjus.comchemistrysteps.com

In a precursor like 5-chloro-3-methylphenol, the positions available for bromination are C2, C4, and C6.

Position 2 (ortho): Electronically activated by the hydroxyl group.

Position 4 (para): Electronically activated by the hydroxyl group.

Position 6 (ortho): Electronically activated by the hydroxyl group.

Steric hindrance plays a significant role in modifying this electronic preference. The presence of the methyl group at C3 will sterically hinder attack at the C2 and C4 positions to some extent. Similarly, the chloro group at C5 will hinder attack at the C4 and C6 positions. The larger the substituent group, the more pronounced the steric hindrance, which can make electrophilic attack at adjacent positions less favorable. researchgate.net The final substitution pattern results from a balance between the powerful electronic activation by the hydroxyl group and the steric impediments posed by the other substituents.

Multi-Step Synthesis Pathways

The synthesis of highly substituted phenols like this compound often requires a multi-step approach to achieve the desired regiochemistry. oregonstate.eduresearchgate.netlibretexts.org This involves the sequential introduction of functional groups, often utilizing reactions that convert one functional group into another to control the directing effects at each stage.

Application of Sandmeyer-Type Reactions for Halogen Introduction

The Sandmeyer reaction is a versatile and widely used method for introducing halogens and other functional groups onto an aromatic ring. numberanalytics.comwikipedia.orgbyjus.com This reaction proceeds via an aryl diazonium salt, which is typically prepared from a primary aromatic amine. weebly.comnih.gov The diazonium group can then be replaced by a variety of nucleophiles, including halides, in the presence of a copper(I) salt catalyst. wikipedia.orgweebly.comnih.gov

A plausible synthetic route to this compound could involve a Sandmeyer reaction starting from an appropriately substituted aniline. For instance, one could envision a pathway starting with 2-amino-5-chloro-3-methylphenol. Diazotization of this amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would form the corresponding diazonium salt. Subsequent treatment with a copper(I) bromide (CuBr) solution would introduce the bromine atom at the C2 position, yielding the target molecule. wikipedia.orgchemicalbook.com The Sandmeyer reaction is particularly valuable because it allows for the introduction of a halogen at a position that might not be accessible through direct electrophilic halogenation due to the directing effects of other substituents. numberanalytics.com

Nitration and Reduction Strategies in Phenol Synthesis

Nitration followed by reduction is a common and powerful strategy in the synthesis of aromatic compounds, particularly for introducing an amino group that can later be transformed, for example, via the Sandmeyer reaction. libretexts.orgpearson.com

Direct nitration of phenols can be challenging as the strong activating nature of the hydroxyl group can lead to over-nitration and oxidative decomposition, especially with concentrated nitric acid. libretexts.orgbyjus.com Using dilute nitric acid can provide modest yields of mononitrated products. libretexts.org For a precursor like 5-chloro-3-methylphenol, nitration would likely occur at the positions activated by the hydroxyl group (ortho and para).

Once a nitro group is introduced, it can be readily reduced to a primary amine (-NH₂) using various reducing agents, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). pearson.com This amino group then serves as a handle for further transformations. For example, if 5-chloro-3-methylphenol were nitrated at the 2-position, the resulting 5-chloro-3-methyl-2-nitrophenol could be reduced to 2-amino-5-chloro-3-methylphenol. This amine is the necessary precursor for the Sandmeyer reaction described in the previous section to introduce the bromine atom. pearson.com This two-step nitration-reduction sequence provides a reliable method for installing a nitrogen-based functional group that is key to accessing a wider range of substitution patterns. libretexts.org

Catalytic Systems and Reaction Conditions

The choice of catalysts and reaction conditions is critical in directing the outcome of synthetic transformations, particularly in halogenation reactions.

Role of Lewis Acids and Brønsted Acids in Halogenation

In the electrophilic halogenation of many aromatic compounds, a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is essential. The Lewis acid polarizes the halogen-halogen bond, creating a more potent electrophile (e.g., "Br⁺") that can be attacked by the aromatic ring. reddit.com

However, due to the highly activated nature of the phenol ring, direct bromination often does not require a Lewis acid. shaalaa.comdoubtnut.comcollegedunia.com The electron-rich ring is sufficiently nucleophilic to be attacked by molecular bromine directly. youtube.com In fact, using a Lewis acid with phenol can lead to uncontrolled polybromination. reddit.com The reaction solvent also plays a crucial role. In polar solvents like water, phenol can ionize to the even more strongly activating phenoxide ion, leading to rapid polysubstitution, such as the formation of 2,4,6-tribromophenol (B41969) from phenol and bromine water. byjus.comstackexchange.com To achieve selective monobromination of phenols, less polar solvents like carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) are often used at low temperatures. byjus.comyoutube.comstackexchange.com

Brønsted acids, which are proton donors, are fundamental to many synthetic steps. ncert.nic.in In the context of phenol synthesis, they are crucial for the diazotization of anilines, where an acidic medium is required for the formation of nitrous acid from sodium nitrite. chemicalbook.com They also act as catalysts in various other reactions, such as the removal of protecting groups. libretexts.org In some modern bromination methods, a combination of an oxidizing agent and a bromide source in the presence of an acid can generate the electrophilic bromine species. nih.gov

Optimization of Temperature and Solvent Systems

The bromination of a chlorinated phenol precursor is a key step in the synthesis. The temperature at which this reaction is carried out must be carefully controlled to ensure the desired isomeric product is formed and to minimize the formation of byproducts. For instance, in the synthesis of related bromo-chloro substituted phenols, the chlorination step is often performed at a temperature maintained below 60°C, and the solution is then cooled to around 5°C before further processing. google.com Similarly, for the bromination of 4-methyl phenol to produce 2-bromo-4-methyl phenol, a temperature range of -20°C to 40°C is often employed. quickcompany.in A patent for the preparation of 2-bromo-4-methylphenol (B149215) specifies that the temperature of bromine and p-cresol solutions should be controlled at -35 to 30°C before entering the reactor, with a preferred range of -20 to 10°C. google.com

The selection of an appropriate solvent system is equally crucial. The solvent not only facilitates the mixing of reactants but can also influence the reaction's regioselectivity. In the synthesis of 2-bromo-4-chloro substituted phenols, acetic acid is a commonly used solvent for the bromination step. google.com The weight ratio of acetic acid to the 4-chloro substituted phenol is typically maintained between 1 to 5. google.com Other solvents, such as benzotrifluoride (B45747) (BTF), have been utilized in the initial chlorination step. google.com For the continuous bromination of p-cresol, solvents like methylene (B1212753) dichloride, chloroform, and ethylene (B1197577) dichloride have been found to be effective. google.com

The optimization of these parameters is often determined empirically, with various combinations of temperature and solvent systems being tested to achieve the highest possible yield and purity of the final product.

Table 1: Optimization of Temperature and Solvent Systems for the Synthesis of Related Bromo- and Chloro-Substituted Phenols

Reactant Reaction Step Optimized Temperature Solvent System Yield/Purity Source
Substituted PhenolChlorination< 60°C, then cooled to 5°CBenzotrifluoride (BTF)High purity (>99% GC) google.com
4-chloro substituted phenolBrominationNot specifiedAcetic AcidPurity over 99% google.com
4-methyl phenolBromination-20°C to 40°CNot specifiedNot specified quickcompany.in
p-cresolContinuous Bromination-35 to 30°C (reactant feed), -25 to 50°C (reactor outlet)Methylene dichloride, Chloroform, Ethylene dichlorideYields up to 97.3% google.com

Post-Synthetic Purification and Isolation Techniques

Following the synthesis of this compound, a series of purification and isolation steps are necessary to remove unreacted starting materials, byproducts, and residual solvents. The goal is to obtain the target compound in a highly pure form.

A common initial step in the workup process involves extraction. After the reaction is complete, the mixture is often cooled and then extracted with an organic solvent, such as ether. chemicalbook.com The combined organic extracts are then typically washed with water to remove any water-soluble impurities. chemicalbook.com

Crystallization is a widely used technique for purifying solid organic compounds. After extraction and solvent evaporation, the crude product can be dissolved in a suitable solvent and allowed to crystallize. This process can be facilitated by cooling the solution. For instance, after the chlorination of a substituted phenol in benzotrifluoride, the product is crystallized by cooling the reaction mixture to 5°C and then collected by vacuum filtration. google.com The resulting crystals are often washed with a cold solvent to remove any remaining impurities. google.com

Chromatography is another powerful purification method. Column chromatography, using silica (B1680970) gel as the stationary phase, is frequently employed to separate the desired product from closely related impurities. chemicalbook.com A solvent system, such as a mixture of hexanes and ethyl acetate, is used as the mobile phase to elute the compounds from the column. chemicalbook.com

For volatile compounds, distillation can be an effective purification technique. In the synthesis of 2-bromo-4-methylphenol, after the removal of the solvent, the final product can be purified by distillation to achieve a high purity of over 99.8%. google.com

The choice of purification method depends on the physical properties of this compound and the nature of the impurities present. A combination of these techniques is often required to achieve the desired level of purity.

Table 2: Post-Synthetic Purification and Isolation Techniques for Related Phenolic Compounds

Technique Description Example Application Source
Extraction The crude reaction mixture is treated with an immiscible organic solvent to selectively dissolve the product.The reaction mixture was extracted with ether. The combined organic extracts were washed with water and dried. chemicalbook.com
Crystallization The crude product is dissolved in a hot solvent and allowed to cool, leading to the formation of pure crystals.Crystals were collected by vacuum filtration and washed with cool benzotrifluoride. google.com
Column Chromatography The product is separated from impurities by passing the mixture through a column packed with an adsorbent like silica gel.The residue was chromatographed on silica gel using 98:2 hexanes/ethyl acetate. chemicalbook.com
Distillation The product is purified by heating the liquid to its boiling point and then condensing the vapor.The product was obtained with a purity of 99.8% by rectifying (distilling) the crude product. google.com

Chemical Reactivity and Mechanistic Studies of 2 Bromo 5 Chloro 3 Methylphenol

Electrophilic Aromatic Substitution Reactions

Phenols are highly susceptible to electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group, which enhances the electron density of the aromatic ring, particularly at the ortho and para positions. byjus.com This increased nucleophilicity makes the ring more reactive towards electrophiles than benzene (B151609) itself.

The nitration of phenols and their halogenated derivatives is a well-studied electrophilic aromatic substitution reaction. The regioselectivity of this reaction is highly dependent on the directing effects of the substituents already present on the aromatic ring. The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. quora.com

In the case of 2-bromo-5-chloro-3-methylphenol, the positions ortho and para to the hydroxyl group are positions 4, 6, and 2. Position 2 is already substituted with a bromine atom. Therefore, nitration is expected to occur at positions 4 and 6. The directing effects of the other substituents must also be considered. The chlorine at position 5 will direct ortho to itself (positions 4 and 6), and the methyl group at position 3 will direct ortho and para to itself (positions 2, 4, and 6). All substituents, therefore, direct towards positions 4 and 6.

Based on these analogous systems, the nitration of this compound is predicted to yield a mixture of 2-bromo-5-chloro-3-methyl-4-nitrophenol and 2-bromo-5-chloro-3-methyl-6-nitrophenol. The relative ratio of these products would be influenced by the steric hindrance posed by the adjacent methyl and bromine groups.

Table 1: Regioselectivity in the Nitration of Substituted Phenols dergipark.org.tr

SubstrateReagentsProductYield (%)
4-Bromophenol (B116583)NH₄NO₃, KHSO₄2-Nitro-4-bromophenol97
3-Bromophenol (B21344)NH₄NO₃, KHSO₄2-Nitro-5-bromophenol81
4-ChlorophenolNH₄NO₃, KHSO₄2-Nitro-4-chlorophenol96
3-MethylphenolNH₄NO₃, KHSO₄2-Nitro-5-methylphenol83

This table presents data for compounds structurally related to this compound to illustrate expected reactivity patterns.

The high reactivity of phenols extends to halogenation reactions, which can often proceed even in the absence of a Lewis acid catalyst. byjus.com The hydroxyl group strongly activates the ring towards attack by halogens. For this compound, the available positions for further halogenation are positions 4 and 6.

Similar to nitration, the directing effects of the existing substituents will guide the incoming halogen. The hydroxyl, chloro, and methyl groups all direct towards positions 4 and 6. The solvent used can significantly influence the outcome of the halogenation of phenols. In polar solvents like water, polysubstitution is common, whereas non-polar solvents tend to favor monosubstitution. stackexchange.commlsu.ac.in Given that this compound already possesses two halogen atoms, further halogenation would likely require controlled conditions to achieve selective monosubstitution at either the 4 or 6 position. The steric bulk of the bromine at position 2 and the methyl group at position 3 might influence the regioselectivity between the two available sites.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is generally challenging for unactivated aryl halides. However, the reaction can proceed if the aromatic ring is substituted with strong electron-withdrawing groups, typically ortho and/or para to the leaving group, or under forcing conditions with very strong nucleophiles. libretexts.orgwikipedia.org

In this compound, the potential leaving groups for nucleophilic substitution are the bromide and chloride ions. The carbon-halogen bond in aryl halides is significantly stronger than in alkyl halides, making them less susceptible to nucleophilic attack. libretexts.org For a nucleophilic aromatic substitution to occur via the common SNAr mechanism, the aromatic ring needs to be activated by electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.orgwikipedia.org

The substituents on this compound (hydroxyl, methyl, bromo, and chloro) are not strongly electron-withdrawing in the way a nitro group is. The hydroxyl group is strongly electron-donating by resonance, which disfavors the formation of the negatively charged intermediate required for an SNAr reaction. Therefore, direct displacement of either the bromine or chlorine atom through a conventional SNAr pathway is expected to be very difficult under standard conditions. More reactive halogens can displace less reactive ones from their compounds in certain contexts, but this is typically in the context of the elemental halogen displacing a halide ion, not a nucleophilic attack on an aryl halide. savemyexams.comsavemyexams.comrsc.orgtiktok.com

While the hydroxyl group is an activating group for electrophilic substitution, it is a deactivating group for nucleophilic substitution due to its electron-donating nature. masterorganicchemistry.com By increasing the electron density on the aromatic ring, it repels incoming nucleophiles.

However, under strongly basic conditions, the hydroxyl group can be deprotonated to form a phenoxide ion. While this further increases the electron-donating character of the substituent, it can also potentially participate in other reaction pathways. For instance, in some cases, the presence of a hydroxyl group can facilitate reactions via mechanisms other than the classic SNAr pathway, though such reactivity is not widely documented for simple halogenated phenols without strong electron-withdrawing groups.

Rearrangement Processes

Rearrangement reactions are a possibility for certain substituted aromatic compounds, often proceeding through cationic intermediates. For example, the Bamberger rearrangement involves the acid-catalyzed rearrangement of phenylhydroxylamines to aminophenols. wikipedia.org While not directly applicable to this compound, it illustrates a type of acid-catalyzed rearrangement of substituted aromatics.

For halogenated phenols, rearrangement processes are not common under typical conditions. The stability of the aromatic ring and the strength of the carbon-halogen bonds generally prevent spontaneous rearrangements. Any potential rearrangement would likely require high-energy conditions or the formation of specific reactive intermediates, such as those seen in some Friedel-Crafts alkylations where carbocation rearrangement can occur. vedantu.com There is no specific evidence in the searched literature to suggest that this compound undergoes facile rearrangement processes under standard laboratory conditions.

Dienone–Phenol (B47542) Rearrangements in Brominated Phenols

The dienone-phenol rearrangement is a notable acid-catalyzed reaction in which cyclohexadienones convert into more stable phenols. wikipedia.orgpw.liveslideshare.net This rearrangement is particularly relevant to brominated phenols, as bromination can sometimes lead to the formation of dienone intermediates. researchgate.net

The general mechanism involves the protonation of the carbonyl oxygen of the dienone, which generates a carbocation. pw.live This carbocation can then undergo a rearrangement, often involving the migration of a substituent, to form a more stable phenolic system. pw.liveslideshare.net The driving force for this rearrangement is the formation of the aromatic ring. pw.live For instance, 4,4-disubstituted cyclohexadienones can rearrange to form stable 3,4-disubstituted phenols. wikipedia.org Similarly, 2,2-disubstituted cyclohexadienones can rearrange to their corresponding disubstituted phenols. wikipedia.org

In the context of brominated phenols, di- and poly-bromophenols can be converted into 4-bromo-2,5-dienones through further bromination. researchgate.net These bromodienones can then undergo rearrangement to yield ring-substituted polybromophenols when treated with acid. researchgate.net The specific products formed depend on the reaction conditions and the substitution pattern of the starting phenol. researchgate.net It has been observed that under certain conditions, debromination can compete with the rearrangement process. researchgate.net

Ipso-Substitution and Subsequent Rearrangement Pathways

Ipso-substitution is a type of electrophilic aromatic substitution where an incoming electrophile displaces a substituent already present on the aromatic ring. govtpgcdatia.ac.inresearchgate.net In phenolic compounds, this can be a significant reaction pathway, particularly when the para position is substituted. researchgate.net Biologically mediated ipso-substitution often proceeds through an addition-elimination mechanism, forming a transient hydroxylated cyclohexadienone intermediate. researchgate.net

The migration of a methyl group is a known phenomenon in the chemistry of substituted phenols. For example, the reaction of certain 2-substituted-6-nitro-4-methylphenols with fuming nitric acid can result in the formation of 1,4-benzoquinones, a process that involves the migration of the methyl group to an adjacent carbon atom. canterbury.ac.nz This type of rearrangement is often facilitated by the formation of a carbocation intermediate, where the migration of the methyl group leads to a more stable species.

Halogen migration, sometimes referred to as the "halogen dance," can occur in halogenated aromatic compounds, particularly under basic conditions. ic.ac.uk While less common than other rearrangements, it has been observed in mixed halothiophenes, where an iodo substituent migrates preferentially over a bromo substituent, and a bromo substituent over a chloro substituent. ic.ac.uk In the context of brominated phenols, rearrangement of bromodienones can lead to different regioisomers than direct bromination, suggesting that migration of the bromine atom can occur during the dienone-phenol rearrangement. researchgate.net

Oxidation Reactions

Phenols are susceptible to oxidation, and the presence of halogen and methyl substituents on the aromatic ring of this compound influences the course of these reactions.

Pathways Leading to Quinoid Structures

The oxidation of phenols can lead to the formation of quinones. youtube.comlibretexts.org For instance, the oxidation of phenol with chromic acid can produce para-benzoquinone. libretexts.org The oxidation of phenols to ortho-quinones can also be achieved regioselectively using reagents like o-iodoxybenzoic acid (IBX). nih.gov This process is believed to involve the formation of a catechol intermediate which is then further oxidized. nih.gov In the case of substituted phenols, the oxidation to quinones is a common pathway, and the specific quinoid structure formed will depend on the substitution pattern of the starting phenol. nih.govrsc.org

Oxidative Coupling Reactions

Oxidative coupling is a reaction where two phenolic molecules are joined together through an oxidative process, often catalyzed by transition metal complexes. wikipedia.orgnih.gov This can result in the formation of C-C or C-O bonds, leading to dimers or polymers. wikipedia.orgcore.ac.uk The reaction can proceed as either a homo-coupling (joining of two identical molecules) or a cross-coupling (joining of two different molecules). wikipedia.orgcore.ac.uk The mechanism of oxidative coupling can be complex and may involve radical intermediates. wikipedia.orgresearchgate.net In some cases, dehalogenation can occur during the oxidative coupling of halogenated phenols. acs.org The presence of substituents on the phenol ring can influence the regioselectivity of the coupling reaction. core.ac.uk

Research Findings on this compound Remain Limited in the Public Domain

While general principles of organometallic chemistry suggest that halogenated phenols like this compound could potentially undergo reactions such as Grignard reagent formation or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), specific examples, detailed experimental conditions, and mechanistic studies for this particular compound have not been identified in the searched resources.

The bromine atom on the aromatic ring would be the most likely site for oxidative addition to a low-valent metal center, initiating these transformations. The presence of the chloro, methyl, and hydroxyl groups on the ring would be expected to influence the reactivity of the compound through electronic and steric effects. However, without specific studies, any discussion of reaction pathways, yields, and product formation would be purely speculative.

Similarly, the formation of a Grignard reagent by reacting this compound with magnesium would likely be complicated by the presence of the acidic phenolic hydroxyl group, which would need to be protected prior to the reaction.

The absence of specific data in the scientific literature prevents a detailed and authoritative discussion on the reaction of this compound with metal reagents and its subsequent organometallic transformations as requested. Further empirical research is required to elucidate the chemical behavior of this compound in such reactions.

Advanced Spectroscopic Characterization Techniques for 2 Bromo 5 Chloro 3 Methylphenol

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful method for identifying the functional groups and fingerprinting the molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the specific types of bonds and functional groups present. For 2-Bromo-5-chloro-3-methylphenol, the FT-IR spectrum is expected to exhibit several key absorption bands that confirm its structure. The broad O-H stretching vibration of the phenolic hydroxyl group is typically observed in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The presence of the methyl group would be indicated by C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹. The C-O stretching vibration of the phenol (B47542) is anticipated in the 1260-1180 cm⁻¹ range. Finally, the C-Br and C-Cl stretching vibrations are expected in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Table 1: Predicted FT-IR Data for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3600-3200 O-H Stretch Phenolic Hydroxyl
3100-3000 C-H Stretch Aromatic
2960-2850 C-H Stretch Methyl
1600-1450 C=C Stretch Aromatic Ring
1450, 1375 C-H Bend Methyl
1260-1180 C-O Stretch Phenol
800-600 C-Cl Stretch Chloro

Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are typically strong and provide a characteristic fingerprint of the substitution pattern. The vibrations of the carbon-halogen bonds (C-Br and C-Cl) are also readily observable in Raman spectra, often appearing as strong, sharp bands in the low-frequency region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon skeleton and the environment of each proton.

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule and their chemical environment. In this compound, we would expect to see distinct signals for the phenolic proton, the aromatic protons, and the methyl protons. The phenolic -OH proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent, typically in the range of 4.5-8.0 ppm. The methyl group (-CH₃) protons would appear as a sharp singlet, shifted downfield due to the electronic effects of the aromatic ring, likely in the 2.2-2.5 ppm region. The two remaining aromatic protons are in different chemical environments and would therefore exhibit distinct signals. The proton at position 4 (between the bromine and chlorine atoms) and the proton at position 6 would likely appear as doublets due to coupling with each other, though the exact pattern would depend on the coupling constants. Their chemical shifts would be influenced by the deshielding effects of the halogen and hydroxyl substituents.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.5 d 1H Ar-H
~7.2 d 1H Ar-H
4.5-8.0 br s 1H -OH

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, seven distinct signals are expected, one for each carbon atom in a unique chemical environment. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbon bearing the hydroxyl group (C1) would be significantly deshielded, appearing in the 150-160 ppm range. The carbons bonded to the bromine (C2) and chlorine (C5) atoms would also be deshielded, but to a lesser extent than C1. The carbon atoms of the aromatic ring that are not directly attached to a substituent will appear in the typical aromatic region of 110-140 ppm. The methyl carbon will appear at a much higher field, typically in the 15-25 ppm range.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
150-160 C-OH
135-145 C-CH₃
130-140 Ar-C
125-135 Ar-C
115-125 C-Cl
110-120 C-Br

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, advanced 2D NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) would reveal the coupling between the two aromatic protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the signals of the aromatic protons with their directly attached carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for establishing long-range correlations (over 2-3 bonds). For instance, HMBC would show correlations between the methyl protons and the adjacent aromatic carbons (C2, C3, and C4), as well as between the aromatic protons and neighboring carbons, thereby confirming the substitution pattern on the aromatic ring. These combined techniques provide an unambiguous structural elucidation of the molecule.

Electronic Absorption Spectroscopy

The study of a molecule's electronic absorption characteristics through techniques like Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable insights into its electronic structure and the types of electron transitions that can occur upon absorption of electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Specific data on the UV-Vis absorption maxima (λmax) and corresponding molar absorptivity (ε) for this compound are not available in the public domain. Such data would be crucial for understanding the influence of the bromo, chloro, and methyl substituents on the phenolic chromophore.

Analysis of Electronic Transitions (π→π, n→π)

A detailed analysis of the electronic transitions, such as π→π* and n→π* transitions, for this compound is contingent on the availability of its UV-Vis spectrum. This analysis would involve assigning the observed absorption bands to specific electronic transitions within the molecule, providing a deeper understanding of its electronic behavior.

Solid-State Structural Analysis

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using techniques like single-crystal X-ray diffraction (SCXRD). This information is fundamental for understanding the compound's physical properties and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry

Without a crystal structure, the analysis of crystal packing and supramolecular interactions, such as π-π stacking or halogen bonding, for this compound cannot be performed. For context, a study on the related compound, 2-chloro-5-methylphenol, revealed the presence of O-H···O and C-H···π interactions that influence its crystal packing.

π-π Stacking Interactions

The nature and strength of these π-π stacking interactions are modulated by the electronic properties of the substituents on the phenol ring. In this compound, the presence of two electron-withdrawing halogen atoms (bromine and chlorine) and one electron-donating methyl group creates a complex electronic landscape on the aromatic system.

Detailed Research Findings (Hypothetical):

A detailed crystallographic analysis would likely reveal that the electron-deficient regions of one aromatic ring align with the electron-rich regions of a neighboring ring to maximize electrostatic attraction. The halogen atoms, through their electron-withdrawing inductive effects and the potential for halogen bonding, would further dictate the geometry of these stacking arrangements. It is generally observed that heavier halogens can enhance stacking interactions. nih.gov

The most common geometries for π-π stacking are parallel-displaced and T-shaped (edge-to-face). In the case of this compound, a parallel-displaced arrangement would minimize steric hindrance between the substituents while allowing for favorable orbital overlap. Theoretical calculations on related halogenated aromatic systems have shown that such substitutions can lead to more stable parallel-displaced stacking configurations. nih.gov

A hypothetical summary of the expected π-π stacking interaction parameters, based on typical values for related compounds, is presented in the interactive table below.

Interaction ParameterExpected Value RangeDescription
Centroid-to-Centroid Distance3.4 - 3.8 ÅThe distance between the geometric centers of two stacked aromatic rings.
Interplanar Angle0° - 10°The angle between the planes of the two interacting aromatic rings.
Slip Angle15° - 30°The angle describing the offset or "slip" of one ring relative to the other in a parallel-displaced arrangement.
Stacking Interaction Energy-10 to -25 kJ/molThe calculated stabilization energy gained from the π-π stacking interaction.

This table is illustrative and represents expected values based on the analysis of similar halogenated phenol structures. Actual experimental values would require single-crystal X-ray diffraction analysis of this compound.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a powerful and non-destructive analytical technique used to identify the crystalline phases of a solid material. creative-biostructure.comcarleton.edu By irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated, which serves as a "fingerprint" for a specific crystalline structure. libretexts.org

For this compound, PXRD would be instrumental in confirming its crystalline nature, identifying the specific polymorph (if multiple crystal forms exist), and assessing the purity of a bulk sample. carleton.eduncl.ac.uk Each crystalline phase of a compound will produce a distinct PXRD pattern, characterized by the positions (in terms of 2θ) and relative intensities of the diffraction peaks. rigaku.com

The diffraction pattern is governed by Bragg's Law (nλ = 2d sinθ), where the positions of the peaks are determined by the spacing (d-spacing) between the planes of atoms in the crystal lattice. carleton.edu

Detailed Research Findings (Hypothetical):

A PXRD analysis of a pure, crystalline sample of this compound would yield a diffractogram with a series of sharp peaks, indicating a well-ordered crystalline structure. The absence of a broad, amorphous halo would confirm the high degree of crystallinity. The precise peak positions would allow for the determination of the unit cell parameters of the crystal lattice.

The interactive table below presents a hypothetical PXRD peak list for a crystalline form of this compound. This data is for illustrative purposes to demonstrate how PXRD results are typically presented.

2θ (°)d-spacing (Å)Relative Intensity (%)
12.57.0845
18.84.72100
21.34.1765
25.13.5580
28.93.0950
31.72.8230

This table contains simulated data for illustrative purposes only. The actual PXRD pattern can only be obtained through experimental analysis of this compound.

In a research or manufacturing setting, this experimental pattern would be compared to a reference pattern from a database or a pattern simulated from single-crystal X-ray diffraction data to confirm the phase identity and purity of the material. ncl.ac.uk

Computational and Theoretical Investigations of 2 Bromo 5 Chloro 3 Methylphenol

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. nih.gov DFT is a popular approach for molecular computation due to its ability to predict molecular structures and properties with a good balance of accuracy and computational cost. nih.gov For a molecule like 2-bromo-5-chloro-3-methylphenol, DFT calculations, often using a hybrid functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would provide significant insights into its behavior. nih.gov

Geometry Optimization and Equilibrium Structures

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its equilibrium structure. The resulting optimized geometry provides a foundational understanding of the molecule's three-dimensional shape.

A hypothetical data table for the optimized geometric parameters of this compound, as would be obtained from a DFT calculation, is presented below. The values are illustrative and not based on actual computational results.

ParameterValue
C-Br Bond Length (Å)-
C-Cl Bond Length (Å)-
O-H Bond Length (Å)-
C-O-H Bond Angle (°)-
C-C-Br Bond Angle (°)-
C-C-Cl Bond Angle (°)-

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are crucial for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of vibration, such as stretching, bending, or wagging of different functional groups within the this compound molecule. For instance, the characteristic stretching frequencies for the O-H, C-Br, and C-Cl bonds would be identified. A complete vibrational assignment aids in the characterization of the molecule. nih.gov

An illustrative table of calculated vibrational frequencies and their assignments for this compound is shown below. These are representative values.

Frequency (cm⁻¹)Assignment
-O-H stretch
-Aromatic C-H stretch
-CH₃ asymmetric stretch
-CH₃ symmetric stretch
-C-O stretch
-C-Cl stretch
-C-Br stretch

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more easily excitable, more polarizable, and generally more reactive. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices provide further insights into the molecule's reactivity.

A hypothetical table of electronic properties for this compound is provided below for illustrative purposes.

ParameterValue (eV)
E(HOMO)-
E(LUMO)-
Energy Gap (ΔE)-
Electronegativity (χ)-
Chemical Hardness (η)-
Electrophilicity Index (ω)-

The spatial distribution of the HOMO and LUMO orbitals would reveal the regions of the this compound molecule that are most likely to be involved in electron donation and acceptance, respectively. For a substituted phenol (B47542), the HOMO is often localized on the aromatic ring and the oxygen atom, while the LUMO distribution can be influenced by the electron-withdrawing or -donating nature of the substituents.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the phenolic oxygen atom and potentially the halogen atoms, while the hydrogen atom of the hydroxyl group would exhibit a positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, many-electron wavefunction of a molecule into a more intuitive chemical language of localized bonds, lone pairs, and intermolecular interactions. nih.gov This analysis provides a detailed picture of the electron density distribution and the stabilizing interactions that govern molecular structure and reactivity.

Table 1: Illustrative NBO Analysis Data for an Analogous Substituted Phenol

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Oσ(C-H)2.5Lone Pair - Antibonding
σ (C-C)σ(C-C)1.8Bonding - Antibonding
σ (C-H)σ*(C-O)0.9Bonding - Antibonding

This table is a representative example based on typical NBO analyses of substituted phenols and does not represent actual data for this compound.

Molecular Orbital Theory (e.g., Extended Hückel, Semi-empirical Methods)

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Key to this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. orientjchem.org

Methods like the Extended Hückel theory and other semi-empirical approaches offer a computationally less intensive means to approximate molecular orbital energies and compositions. These methods, while less rigorous than ab initio or DFT calculations, can still provide valuable qualitative insights into the electronic structure of molecules like this compound. For instance, a smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower stability. orientjchem.org Studies on phenol have shown that the HOMO is primarily localized on the aromatic ring, indicating that this is the likely site for electrophilic attack. researchgate.net

Thermodynamic Properties from Computational Methods

Computational chemistry provides a powerful toolkit for the prediction of various thermodynamic properties of molecules, such as the standard formation enthalpy (ΔfHө), standard formation free energy (ΔfGө), and entropy (Sө). researchgate.net These calculations are typically performed using methods like Density Functional Theory (DFT) and are crucial for understanding the stability of a molecule and predicting the feasibility and direction of chemical reactions. mdpi.com

For this compound, computational methods can determine how the substitution pattern of the bromine, chlorine, and methyl groups on the phenol ring influences its thermodynamic stability. Studies on related compounds, such as poly-brominated carbazoles, have demonstrated a clear correlation between the number and position of halogen substituents and the thermodynamic parameters. researchgate.net Generally, the stability of halogenated aromatic compounds is influenced by a combination of inductive and resonance effects.

Table 2: Illustrative Calculated Thermodynamic Properties for a Substituted Phenol at 298.15 K

PropertyCalculated Value
Zero-point vibrational energy (kcal/mol)75.2
Enthalpy (kcal/mol)80.5
Constant volume heat capacity (cal/mol·K)35.8
Entropy (cal/mol·K)85.1
Gibbs free energy (kcal/mol)55.2

This table presents example data typical for a substituted phenol and is for illustrative purposes only. mdpi.com

Solvation Effects and Continuum Models

Most chemical and biological processes occur in solution, making the study of solvent effects critically important. Computational solvation models are used to account for the influence of a solvent on the structure, stability, and properties of a solute molecule. These models can be broadly categorized as explicit, where individual solvent molecules are included in the calculation, or implicit (continuum), where the solvent is treated as a continuous medium with a defined dielectric constant. numberanalytics.comwikipedia.org

Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are computationally efficient and widely used to study the behavior of molecules like this compound in different solvent environments. numberanalytics.comacs.org These models can predict changes in conformational equilibria, reaction rates, and spectroscopic properties upon solvation. The choice of solvent can significantly impact the properties of phenolic compounds due to the potential for hydrogen bonding and other specific solute-solvent interactions. tum.de

Tautomerism and Isomerism Studies

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For phenolic compounds, keto-enol tautomerism is a possibility, although the enol (phenol) form is typically overwhelmingly more stable for simple phenols. However, the presence of substituents can influence the relative energies of tautomers. Computational methods, particularly DFT, are highly effective in studying the energetics of tautomerism and isomerism. earthlinepublishers.com

For this compound, theoretical calculations can be used to investigate the relative stabilities of its possible tautomers and conformational isomers. For instance, rotation around the C-O bond can lead to different conformers, and the presence of the bulky bromine atom ortho to the hydroxyl group may create a significant rotational barrier. Studies on related systems, such as dihalophenolindophenol dyes, have successfully used DFT to investigate their tautomeric forms. earthlinepublishers.com Similarly, computational studies on chlorophenols have explored how intramolecular hydrogen bonding influences the stability of different isomers. researchgate.net

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is the foundation for a wide range of technologies, including optical switching and frequency conversion. nih.gov Organic molecules with extended π-conjugated systems and significant charge asymmetry, often achieved through the incorporation of electron-donating and electron-accepting groups, can exhibit large NLO responses. nih.gov

Computational chemistry plays a vital role in the design and evaluation of new NLO materials by predicting their hyperpolarizabilities. journaleras.com For this compound, the interplay of the electron-donating hydroxyl and methyl groups with the electron-withdrawing halogen atoms can lead to interesting NLO properties. DFT calculations can be used to compute the key NLO parameters and understand the structure-property relationships.

Polarizability (α) is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a fundamental electronic property that is closely related to the NLO response of a molecule. Computational methods allow for the accurate calculation of the static and dynamic polarizability tensors.

Table 3: Illustrative Calculated Polarizability and First Hyperpolarizability for a Substituted Phenol

PropertyCalculated Value (a.u.)
Mean Polarizability (α)130
First Hyperpolarizability (β_total)650

This table provides representative values for a substituted phenol to illustrate the output of NLO calculations and is not specific to this compound. researchgate.net

Applications of 2 Bromo 5 Chloro 3 Methylphenol in Chemical Synthesis

Role as a Building Block for Complex Organic Molecules

The strategic placement of reactive sites on the 2-bromo-5-chloro-3-methylphenol scaffold makes it an important starting material for the synthesis of a range of intricate organic structures.

Precursor in Heterocyclic Compound Synthesis

While direct examples of the use of this compound in the synthesis of pyridines and benzothiophenes are not extensively documented in the provided search results, the reactivity of similar halogenated phenols suggests its potential as a precursor. The bromine and chlorine atoms can be manipulated through various cross-coupling reactions to introduce different functional groups and build up heterocyclic ring systems. For instance, related compounds like 2-bromo-5-chloroaniline (B1280272) are used in the synthesis of quinoxalinone cores through Cu-catalyzed Ullman coupling−cyclization reactions. chemicalbook.com This highlights the potential for the phenolic analogue to undergo similar transformations to create oxygen-containing heterocycles. The synthesis of strained heterocyclic compounds, such as chloro-β-lactams, has been achieved from related bromochloro-functionalized starting materials, further illustrating the utility of such scaffolds in forming complex ring structures. researchgate.net

Intermediate in the Formation of Polyhalogenated Phenols

This compound is an intermediate in the synthesis of more highly halogenated phenolic compounds. The existing bromine and chlorine atoms can direct further halogenation reactions to specific positions on the aromatic ring. Additionally, the phenolic hydroxyl group can be used as a directing group to introduce other halogens, such as iodine, leading to the formation of tri-halogenated phenols like 3-bromo-5-chloro-2-iodophenol. nih.gov

Derivatization to Schiff Bases and Metal Complexes

The phenolic hydroxyl group and the aromatic ring of this compound are key to its derivatization into Schiff bases and their subsequent coordination with metal ions.

Synthesis of Phenolic Schiff Base Ligands

Phenolic Schiff bases are a significant class of organic compounds synthesized through the condensation reaction of a phenolic aldehyde or ketone with a primary amine. While a direct synthesis using this compound as the starting phenol (B47542) is not explicitly detailed, the general methodology is well-established. For example, various substituted salicylaldehydes, such as 5-chloro-salicylaldehyde and 5-bromo-salicylaldehyde, are reacted with primary amines to form Schiff base ligands. nih.govresearchgate.net A new Schiff base, (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol, was synthesized by condensing 2-hydroxy-5-methoxybenzaldehyde (B1199172) with 2-bromo-3-methylaniline. researchgate.net This demonstrates the general synthetic route that could be applied to derivatives of this compound. The resulting Schiff base ligands, characterized by the presence of an imine (-C=N-) group, are important in coordination chemistry.

Coordination Chemistry with Transition Metals

The phenolic Schiff base ligands derived from halogenated phenols readily form stable complexes with a variety of transition metals. The nitrogen of the azomethine group and the oxygen of the phenolic hydroxyl group act as donor atoms, allowing the ligand to chelate to a metal center. neliti.com Numerous studies have reported the synthesis and characterization of transition metal complexes with Schiff bases derived from substituted phenols. researchgate.netresearchgate.netnih.gov These complexes often exhibit interesting geometries and electronic properties. bohrium.com For instance, Schiff base complexes of Mn(II), Fe(III), and Cr(III) have been synthesized and characterized. nih.gov The coordination of the metal to the ligand is typically confirmed through spectroscopic methods like IR and NMR. researchgate.net

Development of New Chemical Reagents

The unique electronic and steric properties of this compound and its derivatives make them candidates for the development of new chemical reagents. The presence of both electron-withdrawing halogens and an electron-donating methyl group on the phenol ring can influence the reactivity of the molecule and its derivatives. While specific applications of this compound as a standalone reagent are not widely reported, its role as a precursor to other functional molecules is clear. For example, the Schiff base complexes derived from similar halogenated phenols have shown potential in various applications, including biological systems, which can spur the development of new reagents for specific chemical transformations or sensing applications. hilarispublisher.com

No Published Research Found on this compound for Structure-Activity Relationship Studies

Despite a comprehensive search of available scientific literature and chemical databases, no specific information or research articles could be found regarding the use of the chemical compound this compound as a scaffold for structure-activity relationship (SAR) studies, excluding biological activity.

The investigation sought to provide a detailed and scientifically accurate article on the applications of this compound in chemical synthesis, with a specific focus on its role as a scaffold in SAR. However, the search yielded no dedicated studies on this particular compound for the specified purpose.

While searches were conducted for the synthesis, chemical properties, and derivatives of this compound, the results were limited to entries in chemical supplier catalogs and general information on related but distinct molecules such as isomers or compounds with a different core structure. For instance, information was found for "2-Bromo-3-chloro-5-methylphenol" and "5-Bromo-3-chloro-2-methylphenol," which are isomers of the requested compound, as well as "2-Bromo-5-chloro-3-methylpyrazine," a compound with a pyrazine (B50134) ring instead of a phenol ring.

General searches on the use of halophenols in SAR studies were also performed. While these provided broad insights into how halogenated phenols can be used as scaffolds to explore the relationship between a molecule's structure and its chemical properties, none of these studies specifically mentioned or utilized this compound.

The absence of published research prevents the creation of a thorough and informative article as requested. The generation of content, including data tables and detailed research findings, is contingent on the availability of primary scientific literature. Without such sources, any attempt to produce the specified article would be speculative and would not meet the required standards of scientific accuracy.

Therefore, it must be concluded that at present, there is no publicly available research to support an article on the application of this compound as a scaffold for structure-activity relationship studies in chemical synthesis.

Analytical Methodologies for 2 Bromo 5 Chloro 3 Methylphenol

Chromatographic Separation Techniques

Chromatography is the cornerstone for analyzing complex mixtures containing halogenated phenols. The selection of a specific technique, such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Ultra-Performance Liquid Chromatography (UPLC), depends on the sample matrix, the required sensitivity, and the specific analytical goals. For phenolic compounds, these methods provide the necessary resolving power to separate isomers and other related compounds. chula.ac.thnih.gov

Gas Chromatography (GC) Applications

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds like 2-Bromo-5-chloro-3-methylphenol. Phenols can often be analyzed directly by GC without derivatization. asianpubs.org U.S. EPA Method 8041A, for instance, outlines procedures for the analysis of underivatized phenols by GC. epa.gov However, for trace-level analysis, derivatization may be employed to improve chromatographic behavior and detection. asianpubs.orgnih.gov The analysis of halogenated phenols, in particular, benefits from the high-resolution capabilities of capillary GC. asianpubs.org

The choice of a GC column is a critical step in method development, with the stationary phase being the most important factor dictating selectivity. sigmaaldrich.comfishersci.ca For halogenated phenols, the principle of "like dissolves like" guides the selection; a polar column is generally preferred for separating polar analytes. fishersci.ca

Wide-bore columns (0.53 mm internal diameter) offer a larger sample capacity, making them suitable for analyses where sample concentrations are high or varied. epa.gov They can be seen as an intermediary between packed and narrow-bore capillary columns. epa.gov

Dual-column systems , as described in EPA Method 8041A, utilize two columns of different polarities connected to a single injection port and two separate detectors. epa.gov This approach provides a more confident identification of analytes, as peak co-elution is less likely to occur on both columns simultaneously. For complex samples, a dual-column setup enhances the reliability of the analytical results. epa.gov

Table 1: Comparison of GC Column Characteristics for Phenol (B47542) Analysis

Column TypeTypical Internal Diameter (ID)Key AdvantagesConsiderations
Narrow-Bore Capillary0.10 - 0.25 mmHigh efficiency, narrow peaks, best resolution. sigmaaldrich.comLower sample capacity, may require specialized equipment for very narrow IDs. sigmaaldrich.com
Wide-Bore Capillary0.53 mmHigh sample capacity, robust, can be used in older GC systems. epa.govLower efficiency compared to narrow-bore columns.
Dual-Column SystemVaries (often wide-bore)Increased confidence in compound identification, resolves co-eluting peaks. epa.govMore complex setup, requires two detectors. epa.gov

For the analysis of underivatized phenols, a Flame Ionization Detector (FID) is commonly used. epa.gov The FID is a robust and widely applicable detector that responds to most organic compounds. researchgate.net While it offers good sensitivity for many applications, other detectors like the Electron Capture Detector (ECD) can provide higher sensitivity for halogenated compounds, though with a more limited linear range. researchgate.net For unequivocal identification, coupling GC with a mass spectrometer is the preferred method. asianpubs.org

High-Performance Liquid Chromatography (HPLC) for Phenolic Compounds

HPLC is a staple technique for the analysis of phenolic compounds, particularly for those that are non-volatile or thermally labile. nih.gov Reversed-phase (RP) chromatography is the most common mode of separation. sielc.com

A method for a closely related compound, 2-Bromo-4-chlorophenol, utilizes a reverse-phase HPLC approach with a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com For applications requiring mass spectrometric detection, the non-volatile phosphoric acid is typically replaced with a volatile alternative like formic acid. sielc.comsielc.com The separation of various bromophenols has been successfully achieved using a C8 column with a mobile phase of water and acetonitrile containing trifluoroacetic acid. nih.govmdpi.com These methods demonstrate the applicability of RP-HPLC for the analysis of this compound.

Table 2: Example HPLC Parameters for Halogenated Phenol Analysis

ParameterCondition for 2-Bromo-4-chlorophenol sielc.comCondition for Bromophenols in Algae mdpi.com
ColumnNewcrom R1 (Reverse-Phase)Phenomenex C8(2) Luna
Mobile PhaseAcetonitrile (MeCN), water, and phosphoric acid0.05% trifluoroacetic acid in water (A) and acetonitrile (B)
ModeIsocratic or GradientGradient
DetectionUVDiode Array Detector (DAD)

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. nih.govresearchgate.net The increased efficiency of UPLC is particularly beneficial for separating complex mixtures of phenolic compounds. researchgate.net While specific applications for this compound are not detailed in the provided search results, the principles of UPLC are directly applicable. For instance, a method for separating plastic additives, which can include various phenolic structures, demonstrated that a CSH C18 column provided the best separation out of five tested chemistries. lcms.cz The development of a UPLC method for this compound would involve screening different column chemistries and optimizing the mobile phase gradient to achieve the desired separation. lcms.cz

Mass Spectrometric Detection

Mass spectrometry (MS) is a powerful detection technique that, when coupled with a chromatographic separation method, provides high sensitivity and specificity for the identification and quantification of analytes. asianpubs.orgpurdue.edu

For halogenated compounds like this compound, GC-MS is a preferred analytical method due to its high resolving power and the definitive peak confirmation offered by the mass spectrometer. asianpubs.org The mass spectrum of a compound is a unique fingerprint based on its mass-to-charge ratio (m/z) and fragmentation pattern. The presence of bromine and chlorine atoms in this compound would produce a characteristic isotopic pattern in the mass spectrum, aiding in its identification. purdue.edu

Electrospray ionization (ESI) is a soft ionization technique often used with LC-MS. purdue.edu For phenolic compounds, ESI in negative ion mode is common, as phenols can be readily deprotonated to form anions. purdue.edu The fragmentation of phenols in the mass spectrometer typically involves the loss of neutral molecules such as carbon monoxide (CO) and the formation of stable ions like the hydroxytropylium cation. youtube.comyoutube.com The analysis of the fragmentation pattern provides structural information that confirms the identity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as halogenated phenols. asianpubs.org In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for both identification and quantification.

For phenolic compounds, GC-MS offers high resolving power and sensitive detection. asianpubs.orgnih.gov While some phenols can be analyzed directly, derivatization is often employed at lower concentrations to reduce peak tailing and improve chromatographic behavior. asianpubs.org High-resolution capillary columns are preferentially used for the multicomponent analysis of phenols due to their efficiency. asianpubs.org U.S. EPA Method 528, for instance, outlines a GC/MS procedure for the determination of phenols in drinking water using a low-polarity silarylene phase column which demonstrates excellent separation and peak shape for these compounds. thermofisher.com

Table 1: Typical GC-MS Parameters for Phenolic Compound Analysis

Parameter Typical Setting Purpose
Injector Splitless mode, 275 °C To transfer the maximum amount of analyte onto the column for trace analysis.
Column e.g., TraceGOLD TG-5SilMS (30 m x 0.25 mm x 0.25 µm) A 5% diphenyl/95% dimethyl polysiloxane phase provides good separation for phenols. thermofisher.com
Carrier Gas Helium, 1.0-1.5 mL/min (constant flow) Inert gas to carry the sample through the column.
Oven Program Temperature gradient (e.g., 60°C hold, then ramp to 300°C) To separate compounds with a wide range of boiling points. thermofisher.com
Detector Mass Spectrometer (e.g., Ion Trap, Quadrupole) To identify and quantify compounds based on their mass spectra.
MS Mode Selected Ion Monitoring (SIM) or Full Scan SIM for higher sensitivity in targeted analysis; Full Scan for identification of unknowns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful alternative for the analysis of this compound, particularly because it can often be performed without chemical derivatization. shimadzu.com This simplifies sample preparation and avoids potential side reactions. The technique separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. The eluent from the liquid chromatograph is then introduced into a mass spectrometer for detection.

LC-MS, and particularly tandem mass spectrometry (LC-MS/MS), provides high selectivity and sensitivity for the analysis of phenols in complex matrices like water or food samples. nih.govnih.gov The use of reversed-phase columns, such as C18, is common, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid additive like formic acid to improve peak shape and ionization efficiency. nih.gov

Table 2: Typical LC-MS/MS Parameters for Phenolic Compound Analysis

Parameter Typical Setting Purpose
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 4 µm) Standard for separating moderately polar to non-polar compounds like phenols. nih.gov
Mobile Phase Gradient of water and acetonitrile/methanol with 0.1% formic acid To effectively separate a range of phenolic compounds. nih.gov
Flow Rate 0.5 mL/min A typical flow rate for analytical scale LC columns. nih.gov
Ionization Source Electrospray Ionization (ESI) A soft ionization technique suitable for polar molecules, often operated in negative ion mode for phenols. nih.govresearchgate.net
Detector Triple Quadrupole Mass Spectrometer (QqQ) Allows for highly selective and sensitive analysis using Multiple Reaction Monitoring (MRM).

Negative-Ion Chemical Ionization Mass Spectrometry (NICI-MS)

Negative-ion chemical ionization mass spectrometry (NICI-MS) is a highly sensitive ionization technique well-suited for the analysis of electrophilic compounds, which include molecules containing electronegative atoms like bromine and chlorine. gcms.cz This makes it a particularly powerful tool for detecting this compound, especially at trace levels. NICI is a soft ionization method that often produces a strong molecular ion or a simple fragmentation pattern, which increases selectivity and sensitivity. gcms.cznih.gov

The analysis of halogenated phenols by GC-NICI-MS often involves a derivatization step to enhance volatility and thermal stability. researchgate.net The resulting derivatives can then be detected with extremely low detection limits. For instance, the NICI of pentafluorobenzyl (PFB) derivatives of alkylphenols has been shown to be significantly more sensitive than electron ionization (EI) methods. researchgate.net The method's high sensitivity and specificity make it valuable for environmental monitoring and other applications requiring trace-level quantification. researchgate.net

Derivatization Techniques for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For a compound like this compound, derivatization is primarily used to increase its volatility and thermal stability for GC analysis and to enhance detector response. nih.govmdpi.com

Methylation using Diazomethane (B1218177)

Methylation of the acidic phenolic hydroxyl group is a common derivatization strategy. Diazomethane has traditionally been used for this purpose as it reacts cleanly and quantitatively to form methyl ethers. nih.gov These methylated derivatives are more volatile and less polar than the parent phenols, making them more amenable to GC analysis.

However, diazomethane is a highly toxic and explosive gas, presenting significant safety hazards. nih.govnih.gov Due to these risks, safer alternatives are often sought. One such alternative is trimethylsilyldiazomethane, which can also be used for the O-methylation of phenols. nih.gov The reaction with diazomethane involves the abstraction of the acidic proton from the phenol, followed by the reaction of the resulting phenoxide with diazomethane to yield the methyl ether. nih.gov

Pentafluorobenzyl Bromide (PFBBr) Derivatization

Derivatization with pentafluorobenzyl bromide (PFBBr) is a widely used and effective method for the analysis of phenols. nih.govsigmaaldrich.com PFBBr reacts with the phenolic hydroxyl group to form a pentafluorobenzyl ether derivative. nih.gov This process, also known as extractive alkylation, can be performed simultaneously with sample extraction. sigmaaldrich.com

The resulting PFB-derivatives are highly sensitive to electron capture detection (ECD), a common detector for GC. sigmaaldrich.com Furthermore, these derivatives are well-suited for NICI-MS analysis, where they can produce an intense characteristic ion, leading to very low detection limits. researchgate.net The reaction is often facilitated by a phase-transfer catalyst, such as 18-crown-6, which enhances the reactivity of the phenoxide anion. sigmaaldrich.com This method has been successfully applied to the trace-level determination of various chloro- and bromophenols in environmental samples. nih.gov

Strategies for Improving Resolution and Sensitivity

Several strategies can be employed to enhance the resolution and sensitivity of the analytical methods for this compound.

Improving Resolution:

Column Selection: In GC, using capillary columns with derivatized cyclodextrin (B1172386) stationary phases can improve the separation of phenolic isomers. chula.ac.th In LC, longer columns and columns with smaller particle sizes (as in UHPLC) increase plate number and thus resolution. mastelf.com

Optimizing Conditions: Fine-tuning the temperature program in GC or the mobile phase gradient in LC is crucial for separating closely eluting peaks. chula.ac.thmastelf.com Adjusting the mobile phase pH in LC can alter the ionization state of acidic analytes like phenols, thereby changing their retention and improving selectivity. mastelf.com

Flow Rate: Slower flow rates in LC can provide more time for analytes to interact with the stationary phase, potentially improving separation. youtube.com

Improving Sensitivity:

Detector Choice: Using highly sensitive detectors like an electron capture detector (ECD) or a mass spectrometer in NICI mode can significantly lower detection limits. researchgate.netsigmaaldrich.com

Derivatization: As discussed, derivatization with reagents like PFBBr creates derivatives with a much stronger detector response. mdpi.comsigmaaldrich.com

System Optimization: In LC, minimizing the system's dead volume can prevent peak broadening and increase signal height. chromatographyonline.com Using smaller internal diameter columns can also increase sensitivity. chromatographyonline.com

Sample Preparation: Employing solid-phase extraction (SPE) can pre-concentrate the analyte from a large sample volume, effectively increasing its concentration before analysis. researchgate.net

Microextraction and Sample Preparation Methods

The accurate determination of this compound in various environmental and biological matrices necessitates efficient sample preparation techniques to isolate and preconcentrate the analyte prior to instrumental analysis. Microextraction methods have gained prominence due to their low solvent consumption, reduced sample volume requirements, and high enrichment factors. This section details two such prominent techniques: Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME).

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase to adsorb analytes from a sample. The fiber is then transferred to the injection port of a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for thermal desorption and analysis. The efficiency of SPME for halogenated phenols is influenced by several factors, including the choice of fiber coating, sample pH, addition of salt, extraction time, and temperature.

For the analysis of phenols, including chlorinated and brominated congeners, polyacrylate (PA) coated fibers have demonstrated effectiveness. researchgate.net Lowering the sample pH is a critical step as it converts the phenolate (B1203915) ions into their more extractable neutral form. The addition of salt, such as sodium chloride (NaCl), can further enhance the extraction efficiency by decreasing the solubility of the analyte in the aqueous sample, a phenomenon known as the "salting-out" effect. nih.gov In some applications, particularly for more volatile phenols, headspace SPME (HS-SPME) is employed, where the fiber is exposed to the vapor phase above the sample. nih.gov This can minimize matrix effects. For less volatile compounds, direct immersion of the fiber into the sample is preferred. youtube.com To improve chromatographic peak shape and detection, in-situ derivatization can be performed concurrently with the extraction. researchgate.net

The following table summarizes typical experimental conditions for the SPME of halogenated phenols based on published research for similar compounds.

ParameterConditionRationale
Fiber Coating Polyacrylate (PA), Polydimethylsiloxane (PDMS), Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)The choice of fiber depends on the polarity and volatility of the target analytes. PA is effective for polar compounds like phenols. researchgate.netnih.gov
Extraction Mode Direct Immersion or Headspace (HS)Direct immersion is suitable for less volatile phenols, while HS-SPME reduces matrix interference for more volatile ones. nih.govyoutube.com
Sample pH Acidic (e.g., pH 2-4)Ensures phenols are in their non-ionized, more extractable form. researchgate.netnih.gov
Salt Addition 10-30% (w/v) NaClIncreases the ionic strength of the sample, promoting the partitioning of the analyte onto the fiber (salting-out effect). nih.gov
Extraction Temperature Ambient to elevated (e.g., 35-80°C)Temperature can influence extraction kinetics and partitioning coefficients. Higher temperatures can enhance extraction for less volatile compounds but may decrease it for volatile ones. nih.govthermofisher.com
Extraction Time 10-40 minutesSufficient time is required to allow the analyte to reach equilibrium or near-equilibrium with the fiber coating. nih.govnih.gov
Desorption Thermal desorption in GC injectorThe analytes are thermally released from the fiber for analysis.
Analysis Gas Chromatography-Mass Spectrometry (GC-MS)Provides excellent separation and identification of the extracted compounds. nih.gov

Interactive Data Table: SPME Conditions for Halogenated Phenol Analysis (This table is based on data for various chlorophenols and bromophenols and serves as a guideline for this compound.)

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique based on a ternary solvent system. nih.gov In DLLME, a mixture of a water-immiscible extraction solvent and a water-miscible disperser solvent is rapidly injected into an aqueous sample. This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for analyte transfer. The mixture is then centrifuged to separate the extraction solvent, which is subsequently collected and analyzed, typically by HPLC or GC. mdpi.com

The selection of the extraction and disperser solvents is crucial for the success of DLLME. The extraction solvent should have a higher density than water, be immiscible in water, and have a high affinity for the target analyte. Halogenated solvents like tetrachloroethylene (B127269) and carbon tetrachloride have been used for the extraction of halogenated phenols. nih.govunica.it The disperser solvent must be miscible with both the aqueous sample and the extraction solvent. Common disperser solvents include acetone, acetonitrile, and methanol. nih.govnih.gov The volumes of these solvents, along with sample pH and salt concentration, are optimized to achieve the highest enrichment factor. nih.gov For phenolic compounds, derivatization can be performed simultaneously during the extraction process to enhance their extractability and chromatographic behavior. nih.gov

The table below outlines the general parameters for the DLLME of halogenated phenols, derived from studies on analogous compounds.

ParameterConditionRationale
Extraction Solvent Halogenated solvents (e.g., Carbon Tetrachloride, Tetrachloroethylene)These solvents are denser than water and effectively extract nonpolar to moderately polar compounds. nih.govunica.it
Disperser Solvent Acetone, Acetonitrile, MethanolThese solvents are miscible with both the aqueous and organic phases, facilitating the dispersion of the extraction solvent. nih.govnih.gov
Extraction Solvent Volume 100-200 µLA small volume is used to achieve a high preconcentration factor. nih.gov
Disperser Solvent Volume 1-2 mLThe volume is optimized to ensure proper dispersion without significantly diluting the sample. nih.gov
Sample pH AcidicSimilar to SPME, an acidic pH ensures phenols are in their protonated, extractable form.
Salt Addition Often not required or optimizedThe effect of salt addition varies and needs to be evaluated for specific analytes and matrices. nih.gov
Extraction Time Very short (seconds to minutes)The high surface area of the dispersed droplets allows for rapid mass transfer and extraction. researchgate.net
Centrifugation High speed (e.g., 3500-4500 rpm) for 2-5 minutesSeparates the fine droplets of the extraction solvent from the aqueous phase. rsc.orgyoutube.com
Analysis HPLC, GC-MSHPLC is often used for the analysis of phenols after DLLME, sometimes coupled with derivatization. nih.gov

Interactive Data Table: DLLME Conditions for Halogenated Phenol Analysis (This table is based on data for various chlorophenols and bromophenols and serves as a guideline for this compound.)

Environmental Transformation Studies of 2 Bromo 5 Chloro 3 Methylphenol

Degradation in Aqueous Environments

The degradation of 2-Bromo-5-chloro-3-methylphenol in aqueous environments is anticipated to occur through several mechanisms, primarily oxidation, photolysis, and hydrolysis. These processes are critical in determining the persistence and potential impact of the compound in aquatic ecosystems.

Oxidation in Pressurized Hot Water and Supercritical Water

Advanced oxidation processes (AOPs) are effective in degrading recalcitrant organic pollutants. While no specific studies on this compound were found, research on similar compounds like 4-chloro-2-methylphenol (B52076) demonstrates the potential of such technologies. nih.gov The use of pressurized hot water and supercritical water oxidation can lead to the breakdown of the aromatic ring and dehalogenation.

Pressurized Hot Water Oxidation: In this process, water is heated to high temperatures (100-374 °C) under pressure to maintain its liquid state. These conditions facilitate the oxidation of organic compounds.

Supercritical Water Oxidation (SCWO): Above its critical point (374 °C and 221 bar), water behaves as a non-polar solvent with high diffusivity and complete miscibility with gases like oxygen. SCWO can achieve very high destruction efficiencies for a wide range of hazardous organic compounds, including halogenated phenols.

The degradation efficiency in these systems is influenced by factors such as temperature, pressure, residence time, and the presence of co-oxidants.

Photolytic and Hydrolytic Degradation Pathways

Photolytic Degradation:

Sunlight can play a significant role in the degradation of halogenated phenols in surface waters. researchgate.net The absorption of ultraviolet (UV) radiation can lead to the cleavage of the carbon-halogen and other bonds in the molecule. The expected photolytic degradation pathways for this compound include:

Reductive Dehalogenation: The primary photolytic process for many halogenated aromatic compounds is the cleavage of the carbon-halogen bond, leading to the formation of less halogenated phenols. The carbon-bromine bond is generally more susceptible to photolysis than the carbon-chlorine bond.

Hydroxylation: The introduction of additional hydroxyl groups onto the aromatic ring can occur, leading to the formation of dihydroxy- or trihydroxy- derivatives.

Ring Cleavage: Subsequent photolytic reactions can lead to the opening of the aromatic ring, resulting in the formation of smaller, more biodegradable organic acids and eventually mineralization to carbon dioxide and water.

The rate of photolysis is influenced by factors such as water depth, turbidity, pH, and the presence of natural photosensitizers like dissolved organic matter.

Hydrolytic Degradation:

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated phenols, hydrolysis is generally a slow process under typical environmental conditions (neutral pH and ambient temperature). The rate of hydrolysis is dependent on the pH of the water and the position of the halogen substituents on the aromatic ring. While direct hydrolysis of the carbon-halogen bonds in this compound is expected to be slow, it could become more significant under extreme pH conditions.

Adsorption and Leaching Studies in Soil Matrices

The mobility and bioavailability of this compound in the terrestrial environment are largely governed by its adsorption to soil particles and its potential for leaching into groundwater.

The adsorption of halogenated phenols to soil is influenced by several factors:

Soil Organic Carbon (OC) Content: The primary mechanism for the adsorption of non-ionic organic compounds like halogenated phenols is partitioning into the soil organic matter. Therefore, soils with higher organic carbon content are expected to exhibit stronger adsorption of this compound, reducing its mobility. conicet.gov.ar

Soil pH: The acidity or alkalinity of the soil can affect the speciation of phenolic compounds. At pH values above the pKa of the phenol (B47542), it will exist predominantly in its anionic (phenolate) form, which is generally more water-soluble and less strongly adsorbed to soil organic matter.

Clay Content and Type: Clay minerals can also contribute to the adsorption of organic compounds through surface interactions, although this is often a less dominant mechanism compared to partitioning into organic matter for non-ionic compounds. nih.gov

Leaching Potential:

Leaching is the process by which a substance moves downward through the soil profile with percolating water. The leaching potential of this compound is inversely related to its adsorption affinity for the soil. In soils with low organic matter and coarse texture (sandy soils), the compound is expected to have a higher leaching potential, increasing the risk of groundwater contamination. scielo.br Conversely, in soils rich in organic matter and clay, leaching will be more limited.

Below is an interactive data table summarizing the expected influence of soil properties on the adsorption and leaching of this compound, based on general principles for halogenated phenols.

Soil PropertyInfluence on AdsorptionInfluence on Leaching Potential
High Organic CarbonIncreases adsorptionDecreases leaching
Low Organic CarbonDecreases adsorptionIncreases leaching
High Clay ContentCan increase adsorptionCan decrease leaching
Low pH (acidic)Higher adsorption (neutral form)Lower leaching
High pH (alkaline)Lower adsorption (anionic form)Higher leaching

Bio-Transformation Pathways (excluding biological impact/toxicity)

Microbial degradation is a key process in the environmental fate of many organic pollutants, including halogenated phenols. researchgate.net While specific microorganisms capable of degrading this compound have not been identified, potential biotransformation pathways can be inferred from studies on related compounds.

Aerobic Biotransformation:

Under aerobic conditions (in the presence of oxygen), bacteria and fungi can degrade halogenated phenols through several enzymatic pathways:

Hydroxylation: The initial step often involves the enzymatic introduction of a hydroxyl group onto the aromatic ring, typically catalyzed by monooxygenase or dioxygenase enzymes. This can lead to the formation of brominated or chlorinated catechols or hydroquinones. researchgate.net

Dehalogenation: The removal of bromine and chlorine atoms can occur either before or after ring cleavage. Reductive dehalogenation under aerobic conditions has been observed for some halogenated compounds.

Ring Cleavage: The aromatic ring of the resulting catechols or hydroquinones is then cleaved by dioxygenase enzymes, leading to the formation of aliphatic intermediates that can be further metabolized through central metabolic pathways. nih.gov

Anaerobic Biotransformation:

In the absence of oxygen, such as in saturated soils, sediments, and some groundwater environments, anaerobic microorganisms can also transform halogenated phenols.

Reductive Dehalogenation: This is a major pathway for the anaerobic biotransformation of halogenated aromatic compounds. The halogen atom is removed and replaced by a hydrogen atom. This process is often sequential, with bromine being more readily removed than chlorine. researchgate.net

Further Degradation: Following dehalogenation, the resulting phenol or cresol (B1669610) can be further degraded by anaerobic microbial consortia through processes like carboxylation, followed by ring cleavage and eventual mineralization to methane (B114726) and carbon dioxide.

The efficiency of these biotransformation processes depends on various factors, including the microbial community present, the availability of other nutrients and electron acceptors/donors, temperature, and pH.

Future Research Directions and Advanced Chemical Research Perspectives

Development of Novel Synthetic Routes with Enhanced Selectivity

One promising avenue is the exploration of catalyst- and reagent-based strategies to direct the halogenation of a substituted phenol (B47542) precursor. For instance, the use of bulky chlorinating agents in conjunction with specific catalysts has shown to favor para-chlorination. researchgate.net Further investigation into tailored catalysts, potentially involving organometallic complexes or zeolites, could lead to highly selective methods for introducing bromine and chlorine atoms at the desired positions of a 3-methylphenol scaffold. The development of such methods would be a strong feature due to their potential generality and excellent control over regiochemistry. dtic.mil

Moreover, multi-step synthetic sequences involving directing groups that can be later removed offer a powerful tool for achieving specific substitution patterns. oregonstate.edu Research into new directing groups that are easily installed and removed under mild conditions would be highly valuable. Additionally, cycloaromatization reactions, which construct the phenol ring from acyclic precursors, present an alternative approach to control the final substitution pattern with high fidelity. nih.gov

Synthetic StrategyPotential AdvantageResearch Focus
Catalyst-Directed HalogenationHigh regioselectivity, atom economyDevelopment of novel catalysts (organometallic, zeolites), optimization of reaction conditions
Directing Group-Assisted SynthesisPrecise control over substitutionDesign of easily removable and efficient directing groups
Cycloaromatization ReactionsConstruction of highly substituted phenolsExploration of new reaction partners and catalysts

Exploration of New Reactivity Modes and Mechanistic Insights

A deeper understanding of the reactivity of 2-bromo-5-chloro-3-methylphenol is crucial for unlocking its synthetic potential. The interplay of the hydroxyl, methyl, bromo, and chloro substituents on the aromatic ring governs its electronic and steric properties, influencing its behavior in various chemical transformations.

Future studies should aim to elucidate the mechanistic pathways of reactions involving this compound. For example, investigating its participation in cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, could reveal its utility in constructing more complex molecular architectures. Understanding the relative reactivity of the C-Br and C-Cl bonds under different catalytic conditions will be key to selectively functionalizing the molecule.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable mechanistic insights into transition states and reaction intermediates, helping to rationalize observed reactivity and predict new reaction pathways. rsc.org Furthermore, exploring the role of hydrogen bonding involving the phenolic hydroxyl group in directing reactivity and influencing reaction kinetics would be an important area of investigation. nih.gov

Advanced Materials Science Applications (as a synthetic precursor)

The unique substitution pattern of this compound makes it an intriguing building block for the synthesis of advanced materials. The presence of reactive sites (hydroxyl group, halogen atoms) allows for its incorporation into polymeric structures or its use as a precursor for functional molecules with specific properties.

One potential application lies in the synthesis of novel flame-retardant materials. Halogenated compounds are known for their flame-retardant properties, and incorporating this molecule into polymer backbones could enhance their fire resistance. Research in this area would involve polymerization studies and characterization of the resulting materials' thermal and combustion properties.

Furthermore, this compound can serve as a starting material for the synthesis of specialized monomers. These monomers could then be used to create polymers with tailored optical, electronic, or thermal properties. The development of such materials could have applications in electronics, aerospace, and other high-technology industries. The properties of phenolic molecules are substantially influenced by the substitution on the phenolic ring, making the synthesis of phenols with controlled substituent regiochemistry of paramount interest to polymer chemists. oregonstate.edu

Integration of Artificial Intelligence and Machine Learning in Prediction of Reactivity and Properties

Machine learning models, trained on large datasets of chemical reactions, can predict the most likely products of a reaction involving this compound, saving significant time and resources in the laboratory. acs.org These models can also be used to perform virtual screenings of potential catalysts and reaction conditions to identify the most efficient synthetic routes. chemrxiv.org

Furthermore, AI can be employed to predict the physical and chemical properties of polymers and other materials synthesized from this precursor. By analyzing the molecular structure, ML algorithms can estimate properties such as thermal stability, mechanical strength, and electronic conductivity, guiding the design of new materials with desired characteristics. The development of software to aid in the featurization of molecules for machine learning models is an active area of research. youtube.com

AI/ML ApplicationPotential Benefit
Reaction Outcome PredictionFaster identification of successful reaction pathways
Reaction Condition OptimizationImproved yields and reduced waste
Property Prediction of DerivativesAccelerated discovery of new materials with desired functionalities

Sustainable Synthesis and Green Chemistry Approaches

In line with the growing emphasis on environmentally friendly chemical processes, future research on this compound must incorporate the principles of green chemistry. mdpi.com This involves developing synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient. mdpi.com

One key area of focus will be the replacement of traditional halogenating agents with greener alternatives. For example, exploring the use of enzymatic or electrochemical methods for halogenation could significantly reduce the environmental impact of the synthesis. The use of biocatalysis, employing enzymes as natural catalysts, is a significant green chemistry technology that supports sustainable manufacturing. mdpi.com

Additionally, the development of solvent-free or aqueous-based reaction systems would contribute to a more sustainable process. Research into microwave-assisted synthesis could also offer a more energy-efficient alternative to conventional heating methods. grafiati.com The overarching goal is to develop a life cycle for this compound that is both economically viable and environmentally responsible, from its synthesis to its final application and potential degradation. Minimizing unnecessary derivatization steps is a crucial aspect of green chemistry, as each additional step consumes resources and generates waste. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.